molecular formula C30H26O5 B14794695 Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate

Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate

Cat. No.: B14794695
M. Wt: 466.5 g/mol
InChI Key: XXJOWBLSSCPNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate is a polycyclic aromatic compound featuring a partially saturated phenanthrene core (5,6-dihydrophenanthrene) with multiple functional groups. Key structural attributes include:

  • Substituents: Two 4-methoxyphenyl groups at position 6, a hydroxyl group at position 10, and a methyl carboxylate ester at position 9.
  • Functional groups: The hydroxyl and methoxy groups may facilitate hydrogen bonding and solubility, while the carboxylate ester could serve as a synthetic handle for further derivatization.

Though direct data on its synthesis or applications are absent in the provided evidence, its structural features suggest relevance in medicinal chemistry (e.g., as a scaffold for bioactive molecules) or materials science (e.g., optoelectronic materials) .

Properties

Molecular Formula

C30H26O5

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 10-hydroxy-6,6-bis(4-methoxyphenyl)-5H-phenanthrene-9-carboxylate

InChI

InChI=1S/C30H26O5/c1-33-21-12-8-19(9-13-21)30(20-10-14-22(34-2)15-11-20)17-16-24-26(18-30)23-6-4-5-7-25(23)28(31)27(24)29(32)35-3/h4-17,31H,18H2,1-3H3

InChI Key

XXJOWBLSSCPNKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CC3=C(C=C2)C(=C(C4=CC=CC=C34)O)C(=O)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available phenanthrene derivatives, which undergo a series of functional group transformations including hydroxylation, methylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate can undergo various chemical reactions including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl10-hydroxy-6,6-bis(4-methoxyphenyl)-5,6-dihydrophenanthrene-9-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules from the evidence:

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituents Functional Groups Core Structure
Target Compound C₃₁H₃₀O₆* ~538.56 6,6-bis(4-methoxyphenyl) Hydroxyl, methyl carboxylate, methoxy 5,6-Dihydrophenanthrene
(11bS)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-... (695162-88-0) C₃₄H₂₅O₆P 560.53 2,6-bis(4-methoxyphenyl) Hydroxy, phosphate, methoxy Dinaphtho-dioxaphosphepin ring
9,10-bis-(4-bromophenyl)phenanthrene (176955-47-8) C₂₆H₁₆Br₂ 488.22 9,10-bis(4-bromophenyl) Bromine Fully aromatic phenanthrene

*Calculated based on structural analysis.

Key Observations:

Functional Group Diversity: The target compound and the phosphorus-containing analog share methoxy substituents but differ in core heteroatoms (P vs. none) and functional groups (phosphate vs. carboxylate). Bromine in 9,10-bis-(4-bromophenyl)phenanthrene introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.

Molecular Weight and Complexity : The phosphorus-containing compound has the highest molecular weight (560.53), likely due to its dinaphtho-dioxaphosphepin ring system.

Physicochemical Properties (Inferred)

Property Target Compound 9,10-bis-(4-bromophenyl)phenanthrene (11bS)-4-Hydroxy-...dioxaphosphepin
Solubility Moderate (polar groups) Low (highly lipophilic) Low (bulky structure)
Reactivity Ester hydrolysis Suzuki cross-coupling (Br sites) Phosphate-mediated reactions
Optical Activity Chiral centers possible Achiral Chiral (11bS configuration)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.